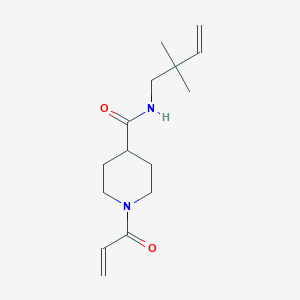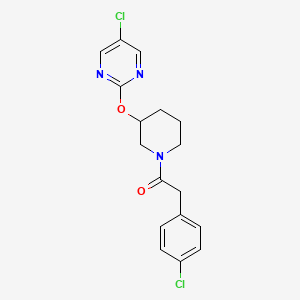![molecular formula C11H15ClN2O B2807878 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine CAS No. 2155856-24-7](/img/structure/B2807878.png)
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is a chemical compound with the CAS Number: 2155856-24-7 . Its molecular weight is 226.71 . The IUPAC name for this compound is 4-chloro-2-((4-methylcyclohexyl)oxy)pyrimidine . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-11-13-7-6-10(12)14-11/h6-9H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is an oil with a molecular weight of 226.71 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties:
- Pyrimidine derivatives, including structures similar to 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine, are often studied for their synthesis methods and chemical properties. For instance, chloropyrimidine derivatives have been utilized as active dehydrating and desulfhydrylating reagents for preparing various organic compounds, showcasing their utility in organic synthesis (Kondo et al., 1981).
Biological Activity:
- Some pyrimidine derivatives have been evaluated for their antifungal activities against various plant pathogens, highlighting their potential as agricultural chemicals (Konno et al., 1989).
- The interaction of pyrimidine compounds with DNA, as investigated in studies on related compounds, can provide a basis for designing drugs with specific mechanisms of action, such as groove binding to DNA (Zhang et al., 2013).
Material Science and Optics:
- Pyrimidine derivatives have also been explored for their nonlinear optical properties, which are crucial for applications in optoelectronics and photonics. Research in this area focuses on understanding the electronic and structural parameters that contribute to desirable optical properties (Hussain et al., 2020).
Pharmaceutical Applications:
- The structural motif of pyrimidines is common in many pharmacologically active compounds. Research on pyrimidine derivatives, including those with substitutions similar to this compound, often investigates their potential as therapeutic agents, such as antiviral, antimicrobial, and anticancer drugs (Pudlo et al., 1990).
Safety and Hazards
The safety information for 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
4-chloro-2-(4-methylcyclohexyl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-11-13-7-6-10(12)14-11/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMXEFINNZQGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2807796.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
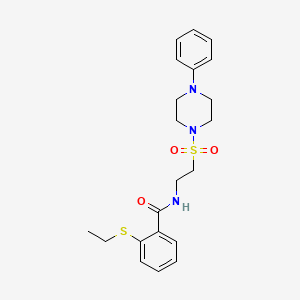
![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)
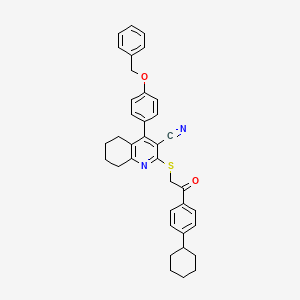
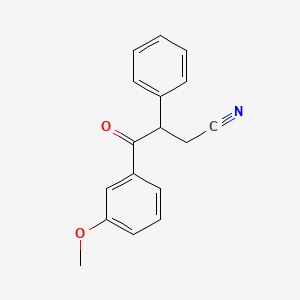

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)
![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)
